4-Amino-2-sulfanylbenzoic acid
Overview
Description
4-Amino-2-sulfanylbenzoic acid is an organic compound with the molecular formula C7H7NO2S. It is known for its role as a potent inhibitor of subclass B3 metallo-β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics in certain bacteria
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-sulfanylbenzoic Acid (ASB) is the subclass B3 Metallo-β-Lactamase (MBL) . MBLs are enzymes that confer resistance to carbapenems, a class of antibiotics, in Enterobacteriaceae . The subclass B3 MBLs are specifically targeted by ASB .
Mode of Action
ASB interacts with its target, the subclass B3 MBL, by binding to the two zinc ions, Ser221, and Thr223 at the active site of the enzyme . These residues are ubiquitously conserved across clinically relevant B3 MBLs . This interaction inhibits the activity of the enzyme, thereby reducing the resistance of the bacteria to carbapenems .
Biochemical Pathways
The inhibition of B3 MBLs by ASB affects the biochemical pathway of carbapenem resistance in Enterobacteriaceae . By inhibiting the MBLs, ASB prevents the breakdown of carbapenems, allowing these antibiotics to exert their antibacterial effects .
Pharmacokinetics
The effectiveness of asb in reducing the minimum inhibitory concentration (mic) for meropenem (mem) in smb-1 producing escherichia coli cells suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of ASB’s action is a significant reduction in the MICs for meropenem (MEM) in SMB-1 producers . This suggests that ASB effectively inhibits the activity of B3 MBLs, thereby reducing the resistance of the bacteria to carbapenems .
Action Environment
The effectiveness of asb in different bacterial strains suggests that it may be effective in a variety of biological environments .
Biochemical Analysis
Biochemical Properties
4-Amino-2-sulfanylbenzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of the B3 Metallo-β-Lactamase enzyme . It interacts with this enzyme by binding to two zinc ions, Ser221, and Thr223 at the active site of SMB-1 . These residues are ubiquitously conserved across clinically relevant B3 MBLs .
Cellular Effects
In the context of cellular effects, this compound has been shown to substantially reduce the meropenem (MEM) minimum inhibitory concentrations (MICs) for SMB-1 producers . This suggests that it can influence cell function by inhibiting the activity of the SMB-1 enzyme, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the two zinc ions, Ser221, and Thr223 at the active site of SMB-1 . This binding interaction results in the inhibition of the SMB-1 enzyme, leading to changes in gene expression and potentially affecting other biomolecular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process involves the use of specific reagents and conditions to achieve the desired product . The reaction typically requires careful control of temperature and pH to ensure the successful formation of the compound.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of 4-amino-2-sulfanylbenzoic acid on a larger scale would likely involve optimization of the laboratory-scale procedures. This would include scaling up the reaction volumes, ensuring consistent quality of reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol form.
Substitution: The amino and sulfanyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include disulfide derivatives, thiol compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-2-sulfanylbenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its potential as an inhibitor of antibiotic resistance enzymes positions it as a candidate for the development of new therapeutic agents.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiosalicylic acid: A precursor to 4-amino-2-sulfanylbenzoic acid, known for its inhibitory effects on metallo-β-lactamases.
4-Fluoro-2-sulfanylbenzoic acid: A derivative with similar inhibitory properties.
Uniqueness
This compound is unique due to its potent inhibitory effects on subclass B3 metallo-β-lactamases, which distinguishes it from other inhibitors that primarily target subclass B1 metallo-β-lactamases . Its ability to bind to conserved residues across different B3 metallo-β-lactamases makes it a valuable compound in the fight against antibiotic resistance.
Properties
IUPAC Name |
4-amino-2-sulfanylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXSDPJOPCWEME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274845 | |
Record name | 4-amino-2-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78334-06-2 | |
Record name | 4-amino-2-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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